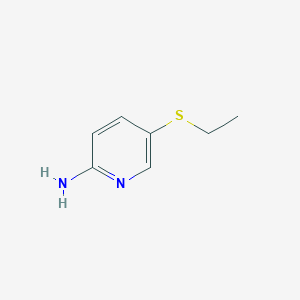

5-(Ethylthio)pyridin-2-amine

Description

Significance of Pyridine (B92270) and Aminopyridine Frameworks in Chemical Science

The pyridine ring, a six-membered heteroaromatic system isosteric with benzene, represents a cornerstone in chemical science, particularly in the realm of medicinal and materials chemistry. rsc.orgsemanticscholar.org This nitrogen-containing heterocycle is not only a fundamental building block but also a privileged scaffold found in numerous natural products, including essential vitamins like niacin and pyridoxine, and alkaloids. rsc.orgsemanticscholar.org The presence of the nitrogen atom imparts distinct properties compared to benzene, such as increased water solubility, basicity, and the capacity for hydrogen bond formation, making the pyridine skeleton a significant component in a vast number of pharmaceutical drugs. nih.govresearchgate.net

Pyridine derivatives are integral to over 7,000 existing medicinal compounds, demonstrating a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. semanticscholar.orgresearchgate.net Their adaptability in drug design has led to their incorporation into a diverse range of FDA-approved medications. rsc.orgsemanticscholar.org The aminopyridine subset, in particular, is noted for its excellent thermal stability and unique optical properties, which makes it suitable for applications in the field of optoelectronic device fabrication. researchgate.net The ease with which the pyridine ring can be functionalized allows chemists to fine-tune the steric and electronic properties of molecules, profoundly influencing their pharmacological activity and making them indispensable tools in modern drug discovery and organic synthesis. nih.gov

Role of Thioether Moieties in Organic and Coordination Chemistry

The thioether functional group, characterized by a sulfur atom bonded to two organic substituents (R-S-R'), is the sulfur analog of an ether and plays a significant role in both organic and coordination chemistry. ontosight.ai Thioethers are generally more stable than ethers due to the lower electronegativity of sulfur, which makes them less susceptible to nucleophilic attack. ontosight.ai However, they can be selectively oxidized to form sulfoxides and sulfones, which are valuable intermediates in organic synthesis. ontosight.ai This reactivity, combined with their stability, makes thioethers versatile functional groups in the construction of complex molecules. ontosight.ai

In coordination chemistry, thioethers are important ligands for transition metals. thieme-connect.com The sulfur atom possesses lone pairs of electrons that can coordinate to metal centers. While the thioether is generally considered a weakly coordinating group, this property can be advantageous in controlling molecular self-assembly and in the design of catalysts. rsc.orgrsc.org The flexibility of the thioether linkage and its potential to be involved or not in metal-ligand coordination allows for the synthesis of diverse metal complexes with varying geometries and nuclearities, including mono-, di-, and tri-nuclear structures. rsc.orgrsc.org Ligands containing thioether groups, often in combination with nitrogen or oxygen donors, are used in biomimetic catalytic reactions and have shown promise in applications such as the oxidation of hydrocarbons. rsc.orgnih.gov Furthermore, thioether linkages are crucial in biological systems, most notably in the amino acid methionine, where they are involved in Cu(I) trafficking and play a key role in the structure and function of metalloproteins. nih.gov

Overview of 5-(Ethylthio)pyridin-2-amine in Contemporary Chemical Research

This compound is a heterocyclic compound that merges the key structural features of an aminopyridine ring with an ethylthio substituent. This combination of a "soft" thioether donor and "hard" amine and pyridine nitrogen donors makes it a molecule of significant interest in several areas of chemical research, particularly as a versatile building block for more complex structures. While direct and extensive research on this specific molecule is not widely documented in mainstream literature, the activities and applications of its close analogs and derivatives provide a clear indication of its potential utility.

The synthesis of related ethylthio-substituted pyridines has been explored through various methods, often involving the reaction of a pyridinethione with an ethylating agent like ethyl iodide or the cyclization of precursors containing the requisite functional groups. researchcommons.org For instance, research into related structures like 2-Amino-6-(ethylthio)-4-phenylpyridine-3,5-dicarbonitrile highlights the use of such scaffolds in creating poly-substituted pyridines. researchgate.net

The primary research interest in molecules like this compound lies in two main areas: medicinal chemistry and coordination chemistry.

Medicinal Chemistry: The aminopyridine core is a well-established pharmacophore. researchgate.net The introduction of a thioether group can modulate lipophilicity and metabolic stability, and provide an additional interaction site for biological targets. Studies on derivatives, such as pyridin-2-amine linked benzothiazole-2-thiol compounds and 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Ib), have demonstrated potent anticancer and enzyme inhibitory activities. nih.govnih.gov Compound Ib, for example, showed strong inhibitory effects on the PDE3A enzyme with an IC50 of 3.76 nM and significant cytotoxic effects on cancer cell lines. nih.gov This suggests that this compound could serve as a valuable starting material or intermediate for the synthesis of new therapeutic agents.

Coordination Chemistry and Catalysis: As a bidentate or potentially tridentate ligand, this compound can coordinate with metal ions through the amino nitrogen, the pyridine ring nitrogen, and the thioether sulfur. The study of copper (II) complexes with related triazole-based ligands containing both a pyridine and a thioether moiety demonstrates the ability of these systems to form discrete mononuclear or polynuclear complexes. rsc.orgrsc.org Such metal complexes are investigated for their magnetic properties and their potential as catalysts for industrially relevant reactions, such as the selective oxidation of hydrocarbons. rsc.orgrsc.org The specific arrangement of donor atoms in this compound makes it a compelling candidate for the development of novel coordination polymers and homogeneous catalysts.

The table below summarizes key properties and research areas for this compound and a closely related derivative, illustrating the focus of contemporary research.

| Property | This compound | 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Ib) |

| Molecular Formula | C₇H₁₀N₂S | C₂₄H₁₉BrN₆S |

| Key Structural Features | Aminopyridine, Ethylthio group | Dihydropyridine, Imidazole (B134444), Ethylthio group, Phenyl & Bromophenyl groups |

| Primary Research Area | Building block for medicinal and coordination chemistry | Medicinal Chemistry, Enzyme Inhibition |

| Reported Application/Activity | Precursor for bioactive molecules and metal-ligand complexes | Potent PDE3A inhibitor (IC₅₀ = 3.76 nM), Anticancer activity (HeLa IC₅₀ = 34.3 µM) nih.gov |

Structure

3D Structure

Properties

CAS No. |

71167-00-5 |

|---|---|

Molecular Formula |

C7H10N2S |

Molecular Weight |

154.24 g/mol |

IUPAC Name |

5-ethylsulfanylpyridin-2-amine |

InChI |

InChI=1S/C7H10N2S/c1-2-10-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3,(H2,8,9) |

InChI Key |

CRLLBABPMFCSSO-UHFFFAOYSA-N |

SMILES |

CCSC1=CN=C(C=C1)N |

Canonical SMILES |

CCSC1=CN=C(C=C1)N |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 5 Ethylthio Pyridin 2 Amine

Reactivity at the Exocyclic Amino Group of 5-(Ethylthio)pyridin-2-amine

The exocyclic amino group in this compound serves as a primary site for various functionalization reactions, including N-alkylation, N-acylation, condensation, and cycloaddition.

N-Alkylation and N-Acylation Transformations

The amino group of aminopyridines can undergo N-alkylation and N-acylation to form corresponding substituted amines and amides. While direct studies on this compound are not extensively detailed in the provided results, the reactivity of similar aminothiazole and aminobenzothiazole systems provides valuable insights. For instance, N-acylated and N-alkylated 2-aminobenzothiazoles have been synthesized and shown to be effective in suppressing the generation of prostaglandin E2. nih.gov The synthesis of these compounds often involves reacting the parent amine with an appropriate acyl chloride or alkyl halide. nih.gov

A general approach to N-alkylation involves the treatment of an N-aminopyridinium salt with an alkyl iodide in the presence of a base like cesium carbonate. chemrxiv.org This method has been successfully applied to a range of substrates, including those with complex molecular structures, highlighting its potential applicability to this compound. chemrxiv.org For example, the reaction of 2-amino-1,3-benzothiazole with α-iodoketones at room temperature in acetone leads to N-alkylation at the endocyclic nitrogen atom. nih.gov

The following table summarizes representative N-alkylation and N-acylation reactions on related heterocyclic amines, which can be extrapolated to predict the behavior of this compound.

| Reagent | Product Type | Reference |

| Hexyliodide | N-alkylated pyridinium (B92312) amine | chemrxiv.org |

| 3-(4-Methoxyphenyl)propanoyl chloride | N-acylated benzothiazole | nih.gov |

| α-Iodoketones | N-alkylated benzothiazolium iodides | nih.gov |

Condensation and Cycloaddition Reactions Involving the Amino Moiety

The primary amino group of this compound can participate in condensation reactions with carbonyl compounds to form imines or Schiff bases. These intermediates can then undergo further transformations. For instance, azomethine ylides derived from the condensation of secondary amines and aromatic aldehydes can participate in (3+2) cycloaddition reactions. nih.gov While this specific example involves secondary amines, the principle can be extended to primary amines like this compound.

Furthermore, the amino group can be involved in intramolecular cycloaddition reactions. nih.gov The formation of various heterocyclic structures through condensation-based C-H bond functionalization of amines has been reported, showcasing the versatility of the amino group in constructing complex molecular architectures. nih.gov

Reactivity of the Ethylthio Moiety on the Pyridine (B92270) Ring

The ethylthio group introduces another dimension to the reactivity of this compound, allowing for transformations at the sulfur atom and influencing the regioselectivity of reactions on the pyridine ring.

Oxidation Reactions of the Thioether Linkage

The thioether linkage in the ethylthio group is susceptible to oxidation. Thioethers can be oxidized by biologically relevant oxidants like hydrogen peroxide (H₂O₂) to form sulfoxides and subsequently sulfones. nih.gov This oxidation process involves the nucleophilic attack of the sulfur atom on the oxidant. nih.gov The rate of this oxidation is influenced by the electronic properties of the substituent groups attached to the sulfur atom. nih.gov

The conversion of the nonpolar thioether to the more polar sulfoxide (B87167) and sulfone can lead to a hydrophobic-to-hydrophilic phase transition in polymers containing thioether moieties. nih.gov This principle is utilized in the design of oxidation-sensitive drug delivery systems. nih.gov

| Oxidizing Agent | Product | Key Observation | Reference |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide/Sulfone | Oxidation sensitivity depends on the nucleophilicity of the sulfur atom. | nih.gov |

Reactivity of the Pyridine Nucleus in this compound

The pyridine ring in this compound is activated towards electrophilic attack and deactivated towards nucleophilic attack due to the presence of the strongly electron-donating amino group at the 2-position and the moderately electron-donating ethylthio group at the 5-position.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. However, the presence of the powerful electron-donating 2-amino group significantly activates the ring in this compound, making EAS more feasible. The directing effects of the substituents play a crucial role in determining the regioselectivity of these reactions.

The 2-amino group is a strong activating group and directs electrophiles to the ortho (position 3) and para (position 5) positions. The 5-ethylthio group is also an activating group, directing incoming electrophiles to its ortho positions (positions 4 and 6). The combined directing effects of these two groups suggest that electrophilic substitution will preferentially occur at the C3 and C6 positions.

Predicted Regioselectivity in Electrophilic Aromatic Substitution:

| Position | Activating/Deactivating Influence | Predicted Outcome |

| C3 | Activated by 2-amino group (ortho) | Major product |

| C4 | Activated by 5-ethylthio group (ortho) | Minor product |

| C6 | Activated by 5-ethylthio group (ortho) | Major product |

Data in the table is predictive and based on established principles of electrophilic aromatic substitution on substituted pyridines.

Common electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to proceed under milder conditions than those required for unsubstituted pyridine. For instance, nitration of 2-aminopyridine (B139424) typically yields a mixture of 3-nitro and 5-nitro derivatives. In the case of this compound, nitration is anticipated to favor the 3- and 6-positions. It is important to note that nitration of primary amines can sometimes lead to the formation of nitramines under strongly acidic conditions acs.orgnih.gov.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of pyridines, particularly when a good leaving group is present at the 2- or 4-position. In this compound, the presence of the electron-donating 2-amino and 5-ethylthio groups deactivates the ring towards nucleophilic attack, making SNAr reactions less favorable compared to pyridines bearing electron-withdrawing groups.

For a nucleophilic aromatic substitution to occur on the pyridine nucleus of this compound, a leaving group would need to be introduced at one of the ring positions, typically through a prior functionalization step. If a suitable leaving group (e.g., a halide) were present at the 3-, 4-, or 6-position, the feasibility of its displacement by a nucleophile would depend on the reaction conditions and the nature of the nucleophile. Sulfur nucleophiles, for example, are known to be effective in SNAr reactions of halopyridines researchgate.netnih.gov.

Site-Selective C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful tool for the modification of heterocyclic compounds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. For this compound, several site-selective C-H functionalization strategies can be envisioned, primarily guided by the directing influence of the existing substituents.

Palladium-catalyzed C-H arylation is a prominent method for the functionalization of pyridines sapub.orgumich.edugoogle.comnih.govnih.gov. The 2-amino group can act as a directing group, facilitating C-H activation at the C3 position. Similarly, rhodium-catalyzed C-H alkylation and arylation reactions often utilize directing groups to achieve high regioselectivity guidechem.comresearchgate.netrsc.org. Photoredox catalysis offers another avenue for C-H functionalization, often proceeding through radical intermediates rwth-aachen.deresearchgate.netyoutube.comlibretexts.orgbaranlab.org. The electron-rich nature of the pyridine ring in this compound would make it susceptible to attack by electrophilic radicals generated under photoredox conditions.

Potential C-H Functionalization Sites and Methodologies:

| Target Site | Potential Methodology | Directing Group |

| C3 | Palladium-catalyzed arylation | 2-Amino |

| C6 | Rhodium-catalyzed alkylation | Pyridine Nitrogen |

| C3, C4, C6 | Photoredox-catalyzed reactions | Electronic bias |

This table presents potential strategies based on known C-H functionalization reactions of substituted pyridines.

Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms is crucial for predicting reactivity and optimizing reaction conditions. The reactions of this compound can proceed through various mechanistic pathways, including ionic, radical, and concerted mechanisms.

Detailed Mechanistic Pathways (e.g., Radical, Ionic, Concerted Mechanisms)

Ionic Mechanisms: Electrophilic aromatic substitution reactions of this compound are expected to proceed through a classical ionic mechanism involving the formation of a resonance-stabilized cationic intermediate (arenium ion or sigma complex). The attack of an electrophile on the electron-rich pyridine ring will lead to this intermediate, which then loses a proton to restore aromaticity. The stability of the possible sigma complexes will determine the regioselectivity, with substitution at the 3- and 6-positions being favored due to effective delocalization of the positive charge by the amino and ethylthio groups.

Nucleophilic aromatic substitution, if a leaving group is present, would likely proceed via a Meisenheimer-like intermediate, a common feature in SNAr reactions. However, concerted SNAr mechanisms have also been proposed for some heterocyclic systems.

Radical Mechanisms: C-H functionalization reactions, particularly those initiated by photoredox catalysis, often involve radical intermediates. For instance, a photocatalyst can generate a radical species that adds to the pyridine ring, followed by an oxidation and deprotonation sequence to yield the functionalized product. Radical reactions can sometimes offer different regioselectivity compared to ionic pathways mdpi.comlibretexts.org.

Kinetic and Thermodynamic Aspects of Reaction Progress

The kinetics and thermodynamics of reactions involving this compound are expected to be influenced by both the electronic and steric properties of the substituents.

Kinetic Control vs. Thermodynamic Control: In electrophilic aromatic substitution, the initial site of attack by the electrophile is governed by kinetic control, which is related to the activation energy of the reaction. The most rapidly formed product is the kinetic product. However, under reversible conditions, the reaction may favor the formation of the most stable product, the thermodynamic product baranlab.orgacs.org. For this compound, it is likely that the kinetically and thermodynamically favored products of electrophilic substitution will be the same, due to the strong directing effects of the substituents.

Kinetic Studies: Kinetic studies, such as monitoring reaction rates under varying concentrations of reactants and catalysts, would provide valuable insights into the reaction mechanism. For instance, in a nucleophilic aromatic substitution reaction, determining the rate law can help to identify the rate-determining step, which could be the formation of the Meisenheimer intermediate or the departure of the leaving group acs.orgresearchgate.netmdpi.com.

Derivatization Strategies and Synthetic Applications

Construction of Fused Heterocyclic Systems Utilizing 5-(Ethylthio)pyridin-2-amine

The presence of a 2-aminopyridine (B139424) moiety in this compound provides an excellent scaffold for annulation reactions, leading to the formation of various fused N-heterocyclic compounds. These reactions typically involve the participation of both the endocyclic pyridine (B92270) nitrogen and the exocyclic amino group.

The imidazo[1,2-a]pyridine (B132010) core is a prominent scaffold found in numerous biologically active compounds. researchgate.netresearchgate.net The synthesis of this fused system often involves the reaction of a 2-aminopyridine derivative with α-halocarbonyl compounds or their equivalents. organic-chemistry.orgnih.gov For this compound, this cyclization would lead to the formation of 7-(ethylthio)imidazo[1,2-a]pyridine derivatives.

A general and efficient method for constructing the imidazo[1,2-a]pyridine ring system is the copper-catalyzed aerobic oxidative cyclization of 2-aminopyridines with ketones, such as acetophenones. organic-chemistry.org This approach is compatible with a wide range of functional groups. organic-chemistry.org Another strategy involves the reaction of 2-aminopyridines with nitroolefins, also catalyzed by copper, using air as the oxidant. organic-chemistry.org These methods provide a direct route to substituted imidazo[1,2-a]pyridines. Furthermore, derivatives such as 5-[2-(amino)ethylthio]imidazo-[1,2-a]pyridine dihydrochloride (B599025) have been synthesized and utilized in further chemical modifications. prepchem.com

The synthetic pathway can be tailored to introduce various substituents on the imidazole (B134444) ring. For instance, condensation of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide with appropriate ketones yields corresponding ketone-hydrazones, which can be further cyclized. nih.gov This highlights the versatility of the imidazo[1,2-a]pyridine scaffold, which can be constructed from precursors like this compound, for further derivatization.

Table 1: Selected Synthetic Methods for Imidazo[1,2-a]pyridines

| Reactants | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|

| 2-Aminopyridines and Acetophenones | CuI / Aerobic oxidation | Substituted Imidazo[1,2-a]pyridines | organic-chemistry.org |

| 2-Aminopyridines and Nitroolefins | Copper catalyst / Air | Substituted Imidazo[1,2-a]pyridines | organic-chemistry.org |

| 2-Chloropyridines and 2H-Azirines | - | Imidazo[1,2-a]pyridines | organic-chemistry.org |

| Aminopyridines and Ketone Oxime Esters | Copper catalyst / Aerobic dehydrogenative cyclization | Imidazo[1,2-a]pyridines | organic-chemistry.org |

The 2-aminopyridine structure is also a key precursor for synthesizing other fused heterocycles, such as those containing pyrimidine (B1678525) or triazole rings. wikipedia.orgnih.govnih.gov

Pyrimidine Derivatives: The synthesis of pyrimidine rings typically involves the cyclization of β-dicarbonyl compounds with amidines, ureas, or guanidines. wikipedia.org In the context of this compound, it can act as the N-C-N component in reactions with appropriate dicarbonyl synthons to form fused pyridopyrimidine systems. For example, 6-amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile derivatives serve as starting materials for a variety of pyrimidine and pyrimido[4,5-d]pyrimidine (B13093195) derivatives. nih.gov The reaction of 2-aminopyridine with suitable reagents can lead to the formation of N-fused heterocyclic compounds, including pyrido[1,2-a]pyrimidine (B8458354) derivatives. researchgate.net

Triazole Derivatives: Triazoles, five-membered heterocycles with three nitrogen atoms, can be synthesized in two isomeric forms: 1,2,3-triazole and 1,2,4-triazole. nih.gov A significant synthetic route to 1,2,3-triazoles is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov To incorporate this ring onto the this compound scaffold, one of the reacting partners (either the azide (B81097) or the alkyne) would need to be tethered to the parent molecule.

For 1,2,4-triazoles, a common synthesis involves the condensation of hydrazines or their derivatives. researchgate.net A relevant example is the synthesis of 7-(Ethylthio)-5-oxo- prepchem.comresearchgate.netguidechem.comtriazolo[1,5-a]pyridines. researchgate.net This was achieved by reacting N'-[(aryl)-methylene]-2-cyanoacetohydrazides with a pyridine derivative in a KOH-dioxane system. researchgate.net This demonstrates a direct method for fusing a triazole ring to a pyridine scaffold that already contains the ethylthio group. researchgate.net

Table 2: Synthetic Approaches to Fused Pyrimidine and Triazole Systems

| Target Heterocycle | General Method | Key Reagents | Reference |

|---|---|---|---|

| Fused Pyrimidines | Condensation/Cyclization | β-Dicarbonyl compounds, Malononitrile derivatives | wikipedia.orgnih.gov |

| Fused 1,2,3-Triazoles | Azide-Alkyne Cycloaddition (CuAAC) | Organic azides, Terminal alkynes, Copper(I) catalyst | nih.gov |

| Fused 1,2,4-Triazoles | Condensation/Cyclization | Hydrazine derivatives, Acyl hydrazides | researchgate.netresearchgate.net |

Beyond imidazopyridines and pyridotriazoles, the 2-aminopyridine moiety is amenable to other annulation reactions. Redox-annulations of cyclic amines with electron-deficient o-tolualdehydes can generate polycyclic amine structures through dual C-H functionalization. nih.gov While this specific reaction uses tetrahydroisoquinoline, the principle of using an amine to build complex fused systems is applicable. nih.gov

Ring transformation reactions offer another pathway for synthesizing novel heterocyclic systems. For example, 1-methyl-3,5-dinitro-2-pyridone can undergo a three-component ring transformation with a ketone and a nitrogen source to yield nitropyridines or nitroanilines. nih.gov Such scrap-and-build strategies could potentially be adapted to transform the pyridine ring of this compound into more complex heterocyclic structures. nih.gov

Side-Chain Functionalization and Modification of this compound Derivatives

In addition to constructing fused rings, the derivatization of this compound can be achieved by modifying its existing side chains: the ethylthio group and the amino group. These modifications allow for fine-tuning the molecule's properties and provide points for further conjugation.

The ethylthio group offers several possibilities for chemical transformation. The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, which would significantly alter the electronic properties of the molecule. Additionally, the C-S bond can be cleaved under certain conditions. For instance, nickel-induced Grignard reactions have been used to replace methylthio groups on aromatic heterocycles with hydrogen, alkyl, or aryl groups, suggesting a potential route for modifying the thioether linkage. acs.org

More subtle modifications can be made to the ethyl group itself. If a precursor like 5-(2-hydroxyethylthio)imidazo[1,2-a]pyridine is used, the terminal hydroxyl group can be readily converted into other functional groups. prepchem.com For example, reaction with methanesulfonyl chloride transforms the alcohol into a good leaving group (mesylate), as seen in the synthesis of 5-[2-(methylsulfonyloxy)ethylthio]imidazo[1,2-a]pyridine. prepchem.com This activated intermediate can then be subjected to nucleophilic substitution to introduce a wide variety of functionalities at the end of the side chain.

The 2-amino group is a key functional handle for scaffold diversification. It can undergo a wide range of reactions common to primary amines, such as acylation, alkylation, and sulfonylation. These modifications are often pursued to explore structure-activity relationships in medicinal chemistry contexts. nih.govnih.gov

Structural modifications of the amino functionality in 2-aminopyridine scaffolds have been investigated to improve various chemical and physical properties. nih.gov Strategies include increasing lipophilicity or modulating the pKa of the amino group. nih.gov For example, the amino group can be incorporated into larger structures through reactions like the Sonogashira cross-coupling, where a bromo-substituted 2-aminopyridine is coupled with an alkyne, followed by further functionalization of the newly introduced side chain. nih.gov This demonstrates how the amino group serves as an anchor for building more complex molecular side chains, enabling extensive diversification of the original this compound scaffold. nih.govcmu.edu

Application as Building Blocks in Complex Molecule Synthesis

The unique arrangement of functional groups in this compound makes it a valuable starting material for creating sophisticated molecular structures. The 2-amino group provides a reactive handle for a variety of transformations, including amidation, diazotization, and condensation reactions, while the pyridine nitrogen offers a site for alkylation, oxidation, and coordination with metals. The ethylthio group can also be modified, for instance, through oxidation to the corresponding sulfoxide or sulfone, further expanding the synthetic possibilities.

While direct polymerization of this compound is not extensively documented, the broader class of aminopyridine derivatives is recognized for its potential in materials science. These compounds can be incorporated into larger macromolecular structures to impart specific electronic, optical, or coordination properties.

The presence of the ethylthio group is significant, as analogous sulfur-containing heterocycles have been explored as monomers in polymerization reactions. For instance, the living cationic ring-opening polymerization (CROP) of 2-ethylthio-2-oxazoline has been demonstrated to produce polythiocarbamates. acs.org This polymer can undergo post-polymerization modification by oxidizing the sulfur to an activated sulfone, which then allows for substitution with various nucleophiles to create a diverse array of functional polyureas and polythiocarbamates. acs.org Similarly, novel 2-ethylthio-2-oxazopine monomers have been investigated for their CROP behavior, highlighting the interest in ethylthio-substituted monomers for creating new polymers. digitellinc.com These examples suggest a potential pathway for this compound to be used in developing novel polymers with tunable properties.

Furthermore, aminopyridine scaffolds are utilized in the synthesis of metal complexes that can act as catalysts for polymerization. Zinc complexes incorporating aminopyridyl ligands have been shown to be efficient catalysts for the ring-opening polymerization of lactides to form polylactides (PLAs), which are important biodegradable polymers. nih.gov The catalytic activity of these systems demonstrates the utility of aminopyridine-derived structures in facilitating the creation of advanced polymeric materials.

Table 1: Examples of Polymerization involving Ethylthio-containing Monomers and Aminopyridine-based Catalysts

| Monomer/Catalyst Precursor | Polymerization Type | Resulting Polymer/Product | Reference |

|---|---|---|---|

| 2-Ethylthio-2-oxazoline | Cationic Ring-Opening Polymerization (CROP) | Polythiocarbamate | acs.org |

| Aminopyridyl-Zinc-Heteroimidazole | Ring-Opening Polymerization (ROP) | Polylactide (PLA) | nih.gov |

The 2-aminopyridine motif is a privileged structure in medicinal chemistry, serving as a key intermediate for the synthesis of fused heterocyclic systems that often exhibit significant biological activity. dicp.ac.cn The derivatization of the 2-amino group is a common strategy to build these complex scaffolds.

One prominent application is in the synthesis of imidazo[1,2-a]pyridines, a class of compounds with a broad spectrum of pharmacological properties. The synthesis can be achieved by reacting a 2-aminopyridine derivative with an α-haloketone. Another approach involves the rearrangement of precursor molecules. For example, 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones bearing a nitropyridine group at the N-2 position undergo rearrangement in the presence of triethylamine (B128534) to yield imidazo[1,2-a]pyridines. nih.gov This transformation highlights how the aminopyridine moiety can be embedded within a precursor that is later induced to cyclize into a more complex fused system.

Furthermore, aminopyrimidine derivatives, which are structurally related to aminopyridines, are used to construct other important fused heterocycles. For instance, 5-acetyl-6-amino-4-methylthio-2-phenylpyrimidine has been utilized as a precursor for the synthesis of functionalized pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines. researchgate.net These reactions demonstrate the versatility of the amino group in condensation reactions with various reagents to form new rings. A general scheme involves the reaction of the amino group with compounds containing dicarbonyls or their equivalents.

The synthesis of pyrido[4',3':4,5]thieno[2,3-d]pyrimidines offers another example of scaffold construction starting from a related aminothienopyridine ester. The initial reaction of the amino group with phenylisothiocyanate yields a thiourea (B124793) derivative, which can then be cyclized under different conditions to form various pyridothienopyrimidine structures. researchgate.net This multi-step synthesis showcases how the reactivity of the amino group can be harnessed to build complex, multi-fused heterocyclic systems.

Table 2: Synthesis of Fused Heterocyclic Scaffolds from Aminopyridine and Related Precursors

| Starting Material | Reagent(s) | Product Scaffold | Yield | Reference |

|---|---|---|---|---|

| N-Propargylic β-enaminones & Formamides | NaOH | 2-Aminopyridines | 31-88% | dicp.ac.cn |

| 2-(5-Nitropyrid-2-yl)-3-(4-bromophenyl)amino-isoxazol-5(2H)-one | Triethylamine, Ethanol (B145695) | Ethyl 2-(4-bromophenyl)amino-6-nitroimidazo[1,2-a]pyridine-3-carboxylate | N/A | nih.gov |

| 2-(5-Nitropyrid-2-yl)-3-(4-methoxyphenyl)amino-isoxazol-5(2H)-one | Triethylamine, Ethanol | Mixture of Imidazo[1,2-a]pyridine and Indole derivatives | N/A | nih.gov |

These examples underscore the role of this compound as a valuable building block. Its inherent reactivity, combined with the potential for further functionalization, allows for its incorporation into a wide range of complex molecules suitable for applications in both materials science and drug discovery.

Theoretical and Computational Investigations of 5 Ethylthio Pyridin 2 Amine

Electronic Structure Analysis and Reactivity Prediction

The arrangement of electrons in a molecule dictates its physical and chemical properties. Electronic structure analysis delves into the distribution of these electrons, the energies of molecular orbitals, and the resulting electrostatic potential, all of which are crucial for predicting how the molecule will interact with other chemical species.

Application of Density Functional Theory (DFT) in Electronic Structure Characterization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency in describing the electronic structure of molecules. ijcce.ac.irresearchgate.netmdpi.comnih.gov This method is based on the principle that the energy of a molecule can be determined from its electron density. For 5-(Ethylthio)pyridin-2-amine, DFT calculations would typically be performed to optimize its three-dimensional geometry, revealing precise bond lengths, bond angles, and dihedral angles.

The choice of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) is critical for obtaining reliable results. ijcce.ac.irnih.gov These calculations can provide a wealth of information, including the total energy of the molecule, which is indicative of its stability. Furthermore, DFT is used to compute various electronic properties that are essential for understanding the molecule's reactivity. For instance, vibrational frequency calculations can confirm that the optimized geometry represents a true energy minimum and can be compared with experimental spectroscopic data, such as that from FTIR and FT-Raman spectroscopy. nih.govresearchgate.net

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of a molecule's reactivity.

The HOMO represents the region from which an electron is most likely to be donated, indicating the molecule's ability to act as a nucleophile or an electron donor. Conversely, the LUMO represents the region where an electron is most likely to be accepted, signifying the molecule's capacity to act as an electrophile or an electron acceptor. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability and reactivity. ijcce.ac.ir A smaller gap suggests that the molecule is more easily excited and therefore more reactive.

For this compound, a frontier orbital analysis would reveal how the pyridine (B92270) ring, the amino group, and the ethylthio group contribute to these orbitals. This information is invaluable for predicting which parts of the molecule are most likely to be involved in chemical reactions.

Table 1: Illustrative Frontier Orbital Data for a Substituted Aminopyridine

| Parameter | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: The data in this table is representative of a substituted aminopyridine and is for illustrative purposes only. Specific values for this compound would require dedicated DFT calculations.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density in a molecule is rarely uniform. Some atoms may have a partial positive charge, while others have a partial negative charge. This charge distribution can be quantified through methods such as Natural Population Analysis (NPA), which is often performed in conjunction with DFT calculations. researchgate.net

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. ijcce.ac.irresearchgate.net Different colors on the MEP map indicate regions of varying electrostatic potential. Typically, red regions signify a high electron density and a negative electrostatic potential, making them likely sites for electrophilic attack. Blue regions, on the other hand, indicate a low electron density and a positive electrostatic potential, suggesting they are susceptible to nucleophilic attack.

For this compound, an MEP map would likely show a negative potential around the nitrogen atom of the pyridine ring and the amino group, reflecting their Lewis basicity. The hydrogen atoms of the amino group would likely exhibit a positive potential. This visual tool is instrumental in understanding intermolecular interactions, such as hydrogen bonding, and in predicting the regioselectivity of reactions.

Computational Modeling of Reaction Mechanisms

Beyond static properties, computational chemistry can be used to explore the dynamic processes of chemical reactions. mdpi.com By mapping out the energy changes that occur as reactants are converted into products, researchers can gain a detailed understanding of reaction mechanisms.

Elucidation of Potential Energy Surfaces for Key Transformations

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule or a system of molecules as a function of their geometry. By exploring the PES, chemists can identify stable molecules (reactants and products), which correspond to energy minima, as well as transition states, which are saddle points on the surface that connect reactants and products.

For key transformations involving this compound, such as electrophilic aromatic substitution or reactions at the amino group, computational methods can be used to trace the reaction pathway from reactants to products. This involves calculating the energies of all relevant intermediates and transition states. The energy difference between the reactants and the highest-energy transition state determines the activation energy of the reaction, which is a critical factor in determining the reaction rate.

In Silico Studies of Catalytic Cycles and Transition States

In silico studies are particularly valuable for investigating complex reaction mechanisms, such as those involving catalysts. Computational modeling can be used to elucidate the entire catalytic cycle, identifying each step and the associated energy changes. This includes the binding of reactants to the catalyst, the chemical transformation itself, and the release of products.

Transition state theory is a fundamental concept in this area. The geometry and energy of a transition state can be precisely calculated using computational methods. nih.gov These calculations can reveal the intricate details of bond breaking and bond formation during a chemical reaction. For reactions involving this compound, such as a cross-coupling reaction to modify the pyridine ring, computational studies could identify the key transition states and intermediates, providing insights into the factors that control the reaction's efficiency and selectivity.

Prediction of Spectroscopic Parameters

Theoretical predictions of spectroscopic parameters for this compound are typically performed using quantum chemical calculations, most notably Density Functional Theory (DFT). These methods allow for the calculation of NMR chemical shifts and vibrational frequencies with a reasonable degree of accuracy, aiding in the analysis of experimental spectra.

Computational NMR Chemical Shift Predictions for Structural Confirmation

The prediction of ¹H and ¹³C NMR chemical shifts is a crucial step in the structural elucidation of organic compounds. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within the framework of DFT, are widely used for this purpose. nih.govnih.gov By calculating the magnetic shielding tensors of the nuclei in a molecule, their chemical shifts can be predicted relative to a standard reference compound, typically tetramethylsilane (TMS).

A hypothetical data table of predicted NMR chemical shifts would be structured as follows:

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | [Value] |

| C3 | [Value] | [Value] |

| C4 | [Value] | [Value] |

| C5 | - | [Value] |

| C6 | [Value] | [Value] |

| SCH₂ | [Value] | [Value] |

| CH₃ | [Value] | [Value] |

Note: The values in this table are placeholders as specific computational data for this compound were not found in the searched literature.

Vibrational Frequency Analysis for IR Spectral Interpretation

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational vibrational frequency analysis is an invaluable tool for assigning the absorption bands observed in an experimental IR spectrum to specific molecular vibrations. cardiff.ac.uk

DFT calculations are commonly employed to compute the harmonic vibrational frequencies of molecules. nih.gov These calculated frequencies are often scaled by an empirical factor to better match the anharmonic nature of real molecular vibrations. researchgate.net The analysis of the calculated vibrational modes allows for a detailed interpretation of the experimental IR spectrum, identifying characteristic stretching, bending, and torsional motions of the functional groups within the molecule.

For this compound, a computational vibrational analysis would reveal the characteristic frequencies for the N-H stretching of the amine group, the C-H stretching of the pyridine ring and the ethyl group, the C=C and C=N stretching of the pyridine ring, and the C-S stretching of the ethylthio group, among others. While specific computational studies detailing the vibrational frequencies for this compound were not found, the general approach is widely applied to substituted pyridines. researchgate.net

A representative data table for predicted vibrational frequencies would look like this:

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

| Predicted Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|---|

| [Value] | [Value] | N-H asymmetric stretch |

| [Value] | [Value] | N-H symmetric stretch |

| [Value] | [Value] | C-H aromatic stretch |

| [Value] | [Value] | C-H aliphatic stretch |

| [Value] | [Value] | C=N/C=C ring stretch |

| [Value] | [Value] | NH₂ scissoring |

Note: The values in this table are placeholders as specific computational data for this compound were not found in the searched literature.

Coordination Chemistry of 5 Ethylthio Pyridin 2 Amine and Its Derivatives

Structural Elucidation Methodologies for Metal ComplexesAs no metal complexes of 5-(Ethylthio)pyridin-2-amine have been synthesized and characterized according to available literature, there are no structural data to report. Methodologies commonly used for such characterization would include single-crystal X-ray diffraction, NMR spectroscopy, IR spectroscopy, and mass spectrometry, but their application to complexes of this ligand has not been documented.mdpi.com

Advanced Spectroscopic Techniques for Coordination Environment Characterization (e.g., EPR, specific NMR probes)

No specific Electron Paramagnetic Resonance (EPR) or advanced Nuclear Magnetic Resonance (NMR) studies on metal complexes of this compound were found. EPR spectroscopy is a powerful tool for characterizing paramagnetic metal complexes (i.e., those with unpaired electrons), providing detailed information on the metal's oxidation state, coordination geometry, and the nature of the metal-ligand bonds. nih.govillinois.edu Similarly, specific NMR techniques, including paramagnetic NMR, are used to probe the structure and dynamics of complexes in solution. impactfactor.org However, no published spectra, g-values, hyperfine coupling constants, or specific NMR probe data for complexes of this particular ligand could be located.

Theoretical Studies of Metal-Ligand Interactions

DFT Studies on Coordination Geometries and Electronic States of Complexes

No dedicated Density Functional Theory (DFT) studies modeling the coordination geometries or electronic states of this compound complexes have been published. DFT calculations are a cornerstone of modern computational chemistry, used to predict molecular structures, electronic properties, and spectroscopic data. nih.govresearchgate.net Such studies provide deep insight into the stability of different isomers and spin states. The absence of these theoretical investigations means that data on optimized geometries, HOMO-LUMO gaps, and predicted electronic transitions for this system are unavailable.

Bonding Analysis within Metal-5-(Ethylthio)pyridin-2-amine Complexes

Consistent with the lack of DFT studies, no specific bonding analyses (e.g., Natural Bond Orbital analysis, Quantum Theory of Atoms in Molecules) for metal complexes of this compound were found. This type of analysis is crucial for quantifying the nature of the metal-ligand bond, distinguishing between ionic and covalent contributions, and understanding the role of the ethylthio and amine substituents in the coordination. nih.gov

Advanced Analytical Methodologies for Studying 5 Ethylthio Pyridin 2 Amine Reactions

In-Situ Reaction Monitoring Techniques

In-situ, or real-time, monitoring provides a dynamic view of a chemical reaction as it happens, without the need for sampling and quenching. nih.gov This approach offers invaluable insights into reaction kinetics, the formation of intermediates, and the influence of various parameters on the reaction's progress. nih.govyoutube.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: In-situ FT-IR spectroscopy is a powerful tool for monitoring the progress of reactions involving 5-(Ethylthio)pyridin-2-amine by tracking changes in the concentration of functional groups. nih.gov By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be collected continuously. xjtu.edu.cn For a typical reaction, such as the acylation of the primary amine on this compound, the spectrometer would monitor the disappearance of the N-H stretching bands of the starting material and the simultaneous appearance of the amide C=O stretching band of the product. This allows for the real-time tracking of reactant consumption and product formation, providing critical kinetic data. youtube.com

Interactive Data Table: Hypothetical FT-IR Monitoring of the Acylation of this compound

| Time (minutes) | N-H Stretch (cm⁻¹) Intensity | Amide C=O Stretch (cm⁻¹) Intensity | Reaction Progress |

|---|---|---|---|

| 0 | 1.00 | 0.00 | 0% |

| 10 | 0.75 | 0.25 | 25% |

| 30 | 0.30 | 0.70 | 70% |

| 60 | 0.05 | 0.95 | 95% |

Reaction Monitoring Nuclear Magnetic Resonance (NMR): Real-time NMR spectroscopy offers detailed structural information about the species present in a reaction mixture over time. nih.gov For reactions with this compound, ¹H NMR can be used to monitor the change in the chemical environment of the pyridine (B92270) ring protons and the protons of the ethylthio group. As the starting material is converted to the product, characteristic shifts in these signals can be observed and integrated to determine the relative concentrations of each species. acs.org This technique is particularly valuable for identifying reaction intermediates that may exist in equilibrium with reactants and products. nih.gov

Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is exceptionally suited for identifying the molecular entities present in a solution as a chemical transformation occurs. acs.org ESI-MS can be directly coupled to a reaction vessel to provide a continuous feed of the reaction mixture into the spectrometer. This allows for the detection of reactants, products, and, crucially, charged or ionizable reaction intermediates. researchgate.netnih.gov By monitoring the mass-to-charge (m/z) ratios of ions in the mixture over time, a detailed map of the reaction pathway can be constructed. This method is highly sensitive and can detect low-abundance species that are critical for understanding the reaction mechanism. nih.govnih.gov

Interactive Data Table: Expected m/z Values for ESI-MS Monitoring

| Species | Chemical Formula | Expected [M+H]⁺ (m/z) | Role in Reaction |

|---|---|---|---|

| This compound | C₇H₁₀N₂S | 155.06 | Reactant |

| Acetic Anhydride (B1165640) | C₄H₆O₃ | 103.03 | Reagent (Not directly observed) |

| N-(5-(ethylthio)pyridin-2-yl)acetamide | C₉H₁₂N₂OS | 197.07 | Product |

Chromatographic Techniques for Reaction Mixture Analysis

Chromatography is essential for separating the components of a reaction mixture to assess its composition accurately. These techniques are typically used "at-line" or "off-line," where samples are taken from the reaction at various time points.

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of products and assessing the conversion of starting materials in reactions involving substituted pyridines. helixchrom.comsielc.com A common approach for analyzing compounds like this compound is reversed-phase HPLC using a C18 column. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water with an acidic modifier, such as formic or sulfuric acid, to ensure good peak shape for the basic pyridine compounds. sielc.com By injecting samples of the reaction mixture at timed intervals, the disappearance of the reactant peak and the growth of the product peak can be quantified by their respective areas in the chromatogram. This data is used to calculate the reaction conversion and to assess the purity of the final product by detecting any side products or remaining starting material. ptfarm.pl

Interactive Data Table: HPLC Data for a Reaction Involving this compound

| Time (minutes) | Retention Time (min) - Reactant | Peak Area - Reactant | Retention Time (min) - Product | Peak Area - Product | % Conversion |

|---|---|---|---|---|---|

| 0 | 3.5 | 1,250,000 | 5.2 | 0 | 0% |

| 30 | 3.5 | 437,500 | 5.2 | 812,500 | 65% |

| 60 | 3.5 | 125,000 | 5.2 | 1,125,000 | 90% |

Gas Chromatography (GC), often paired with a Flame Ionization Detector (FID), is a robust method for the analysis of volatile and semi-volatile compounds. researchgate.net In the context of this compound reactions, GC-FID is particularly useful for detecting and quantifying volatile byproducts, residual solvents, or low-boiling-point starting materials. oup.comnih.gov The choice of column is critical; for amine analysis, specialized columns like the Agilent J&W CP-Volamine are designed to prevent peak tailing and provide sharp, well-resolved peaks. This technique is instrumental in process chemistry for identifying impurities that might otherwise be difficult to detect by HPLC. acs.org

Characterization Techniques for Reaction Intermediates

The identification and structural characterization of reaction intermediates are fundamental to elucidating a reaction mechanism. researchgate.netnih.gov Since these species are often transient and present at low concentrations, a combination of sensitive in-situ techniques is typically required.

For reactions of this compound, a key intermediate might be an N-acylated or N-alkylated species that precedes a subsequent cyclization or rearrangement. The existence of such an intermediate can be confirmed primarily through in-situ ESI-MS, which would provide its molecular weight. nih.gov If the intermediate is sufficiently stable and accumulates to a detectable concentration, real-time NMR spectroscopy may provide structural details, such as the location of the new substituent. nih.gov In cases where direct observation is not possible, trapping experiments can be employed. This involves introducing a trapping agent into the reaction that reacts selectively with the intermediate to form a stable, isolable product, which can then be fully characterized by standard methods like NMR, IR, and crystallography.

Interactive Data Table: Summary of Techniques for Intermediate Characterization

| Analytical Technique | Type of Information Provided | Applicability to Transient Species |

|---|---|---|

| In-Situ ESI-MS | Molecular Weight (m/z) | High |

| Real-time NMR | Structural Connectivity, Chemical Environment | Moderate (depends on concentration and lifetime) |

| In-Situ FT-IR | Presence of Specific Functional Groups | Moderate |

| Chemical Trapping | Indirect Structural Proof via a Stable Derivative | High |

Application of Advanced NMR Pulse Sequences for Complex Structural Elucidation

In the study of reactions involving this compound, the resulting molecular architectures can be intricate. Standard one-dimensional (1D) ¹H and ¹³C NMR spectra often provide insufficient data for complete structural assignment, especially in cases of regio- and stereoisomerism. To overcome these limitations, a suite of two-dimensional (2D) NMR experiments is employed to map out the precise bonding network within a molecule.

Key 2D NMR Techniques and Their Applications:

Correlation SpectroscopY (COSY): This homonuclear correlation experiment is fundamental for identifying proton-proton (¹H-¹H) coupling networks. In derivatives of this compound, COSY spectra are crucial for establishing the connectivity of protons on the pyridine ring and any attached aliphatic or aromatic side chains. For instance, the correlation between the protons at positions 3, 4, and 6 of the pyridine ring can be unequivocally determined, aiding in the assignment of their respective chemical shifts.

Heteronuclear Single Quantum Coherence (HSQC): HSQC provides direct one-bond correlation between protons and the carbons to which they are attached (¹H-¹³C). This is an essential tool for assigning the ¹³C chemical shifts of protonated carbons in the molecule. For the ethylthio group, HSQC would show a correlation between the methylene (B1212753) protons and the methylene carbon, as well as between the methyl protons and the methyl carbon.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is arguably one of the most powerful tools for elucidating complex organic structures, as it reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. For a hypothetical reaction product, an HMBC spectrum could show a correlation from the protons of the ethyl group to the carbon atom at the 5-position of the pyridine ring, confirming the attachment of the ethylthio group. Furthermore, correlations from the pyridine ring protons to carbons in a newly introduced substituent would be vital in determining the site of reaction.

The combined application of these techniques allows for a detailed and unambiguous elucidation of the structures of novel compounds synthesized from this compound.

Interactive Data Table: Illustrative NMR Data for a Hypothetical Derivative

Below is a representative data table showcasing the type of information gleaned from 2D NMR experiments for a hypothetical derivative, "N-acetyl-5-(ethylthio)pyridin-2-amine."

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 3 | 7.58 (d) | 115.2 | C-2, C-4, C-5 |

| 4 | 7.72 (dd) | 138.5 | C-2, C-5, C-6 |

| 6 | 8.25 (d) | 148.9 | C-2, C-4, C-5 |

| -SCH₂CH₃ | 2.95 (q) | 28.1 | C-5, -SCH₂C H₃ |

| -SCH₂CH₃ | 1.35 (t) | 14.8 | C-5, -S CH₂CH₃ |

| -NH- | 9.80 (s) | - | C-2, -C=O |

| -C=O | - | 169.5 | - |

| -COCH₃ | 2.20 (s) | 24.1 | -C=O |

Note: The data presented is hypothetical and serves to illustrate the application of NMR spectroscopy.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

While NMR spectroscopy provides the structural framework of a molecule, High-Resolution Mass Spectrometry (HRMS) is essential for confirming its elemental composition. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places). This level of accuracy allows for the determination of the exact molecular formula of a compound.

In the context of reactions with this compound, HRMS is used to:

Identify Reaction Intermediates and Byproducts: HRMS can also be used to identify minor components in a reaction mixture, including transient intermediates and unexpected byproducts. This information can be invaluable for understanding reaction mechanisms and optimizing reaction conditions.

Analyze Fragmentation Patterns: Tandem mass spectrometry (MS/MS) experiments performed on an HRMS instrument can provide information about the fragmentation of a molecule. The fragmentation pattern can offer additional structural clues and help to confirm the connectivity of different parts of the molecule.

Interactive Data Table: Representative HRMS Data

The following table illustrates how HRMS data is presented and used for molecular formula confirmation for this compound and a hypothetical reaction product.

| Compound Name | Proposed Molecular Formula | Calculated Exact Mass [M+H]⁺ | Measured Exact Mass [M+H]⁺ | Mass Error (ppm) |

| This compound | C₇H₁₁N₂S | 155.0638 | 155.0641 | 1.9 |

| N-acetyl-5-(ethylthio)pyridin-2-amine | C₉H₁₃N₂OS | 197.0743 | 197.0740 | -1.5 |

Note: The data for N-acetyl-5-(ethylthio)pyridin-2-amine is hypothetical.

Future Directions and Outlook in 5 Ethylthio Pyridin 2 Amine Research

Emerging Synthetic Paradigms for Pyridine (B92270) Derivatives

The synthesis of functionalized pyridines, including 5-(Ethylthio)pyridin-2-amine, is continually evolving beyond traditional condensation strategies. dntb.gov.ua Modern advancements are focused on improving efficiency, selectivity, and functional group tolerance, which will be crucial for creating diverse libraries of related compounds for screening and application development.

One of the most significant emerging areas is the direct C–H functionalization of the pyridine ring. rsc.org This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical and sustainable route to substituted pyridines. rsc.org Future research could develop methods to selectively introduce or modify substituents on the this compound scaffold after the core is formed.

Another promising avenue involves transition-metal-catalyzed cyclization and cross-coupling procedures , which provide new pathways to highly functionalized pyridine derivatives. dntb.gov.ua Furthermore, radical-mediated C–H functionalization has gained considerable attention. acs.org The use of N-functionalized pyridinium (B92312) salts, for example, allows for highly regioselective reactions at the C2 and C4 positions under mild, often photocatalytic, conditions. acs.org Adapting these methods could provide novel routes to 2,5-disubstituted pyridines with varied electronic and steric properties.

Recent breakthroughs have also enabled the functionalization of the traditionally hard-to-modify meta position (C3 and C5) of the pyridine ring under mild conditions, sometimes by temporarily opening the ring in a one-pot process. acs.org Applying such innovative strategies could allow for the synthesis of new isomers or more complex derivatives of this compound, expanding the accessible chemical space.

Untapped Reactivity Potentials of the Ethylthio and Amino Functionalities

The this compound molecule possesses two key functional groups, the 2-amino group and the 5-ethylthio group, whose full reactive potential has yet to be completely explored.

The 2-amino group makes the molecule a derivative of 2-aminopyridine (B139424), a well-known building block in pharmaceuticals. wikipedia.orgrsc.org While its basicity and nucleophilicity are established, its reactivity in the context of the electron-donating ethylthio group at the 5-position warrants further study. The amino group can be readily N-alkylated or N-acylated to generate a wide array of derivatives. It also serves as a powerful directing group, potentially facilitating electrophilic substitution at the C3 position of the pyridine ring, a reaction that is typically difficult due to the electron-deficient nature of the pyridine core. wikipedia.orguoanbar.edu.iqyoutube.com Furthermore, the bifunctional nature of 2-aminopyridines can be exploited in cyclization reactions to construct fused heterocyclic systems, such as imidazo[1,2-a]pyridines, by reacting with α-haloketones or similar reagents. acs.orgacs.org

The ethylthio group (-S-Et) is another site of significant untapped potential. The sulfur atom is nucleophilic and can be selectively oxidized to the corresponding sulfoxide (B87167) (-SO-Et) and sulfone (-SO₂-Et). youtube.com These transformations would drastically alter the electronic properties of the molecule, converting the electron-donating thioether into powerful electron-withdrawing groups. This modulation could have profound effects on the reactivity of the pyridine ring, the basicity of the amino group, and the potential applications of the resulting compounds. The ethylthio group itself, being electron-donating, has been shown in related ligand systems to influence the catalytic activity of metal complexes, suggesting that its electronic modulation could be a key tool in catalyst design. acs.org

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-(Ethylthio)pyridin-2-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves nucleophilic substitution on halogenated pyridine precursors. For example, 5-chloropyridin-2-amine can react with ethanethiol in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF. Optimization includes controlling stoichiometry (1:1.2 molar ratio of thiol to chloride), temperature (80–100°C), and reaction time (12–24 hours). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

Q. How can researchers validate the purity and structural integrity of this compound after synthesis?

- Methodological Answer : Combine analytical techniques:

- 1H NMR (600 MHz, DMSO-d₆): Look for characteristic shifts such as δ 1.25–1.35 ppm (triplet, CH₃ of ethylthio) and δ 2.85–3.00 ppm (quartet, SCH₂) .

- LCMS (ESI) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 169.1) and assess purity (>95%) .

- Elemental Analysis : Match calculated vs. experimental C, H, N, S percentages .

Q. What solvents and storage conditions are recommended for handling this compound to ensure stability?

- Methodological Answer : Store in amber vials under inert gas (N₂/Ar) at –20°C. Use anhydrous DMSO or DMF for dissolution to prevent hydrolysis. Avoid prolonged exposure to light or moisture, which can degrade the ethylthio group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For example, the sulfur atom in the ethylthio group may act as a soft nucleophile in Pd-catalyzed couplings. Software like Gaussian or ORCA can model transition states to optimize ligand design and reaction parameters (e.g., solvent, temperature) .

Q. What strategies resolve contradictory NMR data when synthesizing derivatives of this compound?

- Methodological Answer : Discrepancies in chemical shifts (e.g., unexpected splitting or integration) may arise from tautomerism or residual solvents. Strategies include:

- Variable Temperature NMR : To detect dynamic equilibria (e.g., amine proton exchange).

- 2D NMR (COSY, HSQC) : Assign proton-proton correlations and confirm connectivity .

- Deuterium Exchange : Identify labile protons (e.g., NH₂) by treating with D₂O .

Q. How can researchers assess the environmental impact of this compound in aquatic systems?

- Methodological Answer : Perform ecotoxicity assays:

- Daphnia magna Acute Toxicity (48h LC₅₀) : Follow OECD Test Guideline 202.

- Algal Growth Inhibition (72h EC₅₀) : Use Scenedesmus quadricauda to evaluate effects on photosynthetic organisms. Compare results with structurally related compounds (e.g., ethylthio-containing herbicides) to infer degradation pathways .

Q. What mechanistic insights explain the regioselectivity of this compound in electrophilic substitution reactions?

- Methodological Answer : The ethylthio group is a strong electron-donating substituent, directing electrophiles to the para position relative to the amine. Use kinetic isotope effects (KIE) or Hammett plots to quantify substituent effects. For example, nitration may favor the 3-position due to steric hindrance from the ethylthio group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.